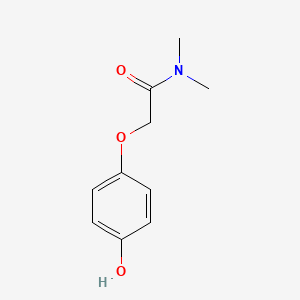
2-(4-hydroxyphenoxy)-N,N-dimethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Hydroxyphenoxy)-N,N-dimethylacetamide is an organic compound characterized by the presence of a hydroxyphenoxy group attached to an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxyphenoxy)-N,N-dimethylacetamide typically involves the reaction of 4-hydroxyphenol with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient synthesis. The use of automated systems for monitoring and controlling reaction parameters can enhance the yield and quality of the product. Additionally, industrial methods may incorporate environmentally friendly practices to minimize waste and reduce the environmental impact of the production process.
化学反应分析
Types of Reactions
2-(4-Hydroxyphenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a corresponding amine derivative.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
科学研究应用
2-(4-Hydroxyphenoxy)-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-hydroxyphenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The hydroxyphenoxy group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The compound may also modulate enzymatic activity or interact with cellular receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(4-Hydroxyphenoxy)propionic acid: A key intermediate in the synthesis of herbicides.
4-Hydroxyphenylacetic acid: Known for its use in pharmaceuticals and as a chemical intermediate.
4-Hydroxyphenylacetamide: Used in the synthesis of various organic compounds.
Uniqueness
2-(4-Hydroxyphenoxy)-N,N-dimethylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties
生物活性
2-(4-hydroxyphenoxy)-N,N-dimethylacetamide is an organic compound characterized by a hydroxyphenoxy group attached to a dimethylacetamide moiety. This compound has garnered attention in the scientific community due to its potential therapeutic applications, particularly in the fields of oncology and antioxidative therapy. This article explores the biological activity of this compound, synthesizing findings from various studies and research articles.
Chemical Structure and Properties
The chemical formula of this compound is C10H13N1O3. The presence of the hydroxyphenoxy group is significant as it contributes to the compound's biological activity, particularly its antioxidant properties.
Antioxidant Properties
Research indicates that compounds with hydroxyphenoxy structures often exhibit antioxidant activity . This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant mechanism typically involves the scavenging of free radicals, thereby preventing cellular damage.
Anticancer Potential
Studies have shown that this compound may possess anticancer properties . Similar compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, derivatives of N,N-dimethylacetamide have been reported to modulate cellular signaling pathways involved in cancer progression.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. These interactions may include:
- Enzyme Inhibition : Compounds similar in structure have been shown to inhibit key enzymes involved in metabolic pathways, which can affect tumor growth and survival.
- Modulation of Signaling Pathways : The compound may influence pathways such as the MAPK/ERK pathway, which plays a critical role in cell growth and differentiation.
Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant capacity of various phenolic compounds, this compound was tested alongside other phenolic derivatives. The results indicated that it exhibited a significant capacity to scavenge free radicals, comparable to established antioxidants like ascorbic acid.
Study 2: Anticancer Efficacy
A cell line study evaluated the effects of this compound on human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability, suggesting potential as a therapeutic agent against breast cancer. Further analysis revealed that the compound induced apoptosis through caspase activation pathways.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Chemical Structure | Similarity Index |
|---|---|---|
| 2-Hydroxy-N,N-dimethylacetamide | C6H13N1O2 | 0.77 |
| 1-(3-Hydroxyazetidin-1-yl)ethanone | C9H11N1O2 | 0.68 |
| N,N-Dimethylformamide | C3H7N1O | 0.74 |
| 2,2-Dimethoxy-N,N-dimethylacetamide | C8H11N1O3 | 0.68 |
属性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC 名称 |
2-(4-hydroxyphenoxy)-N,N-dimethylacetamide |
InChI |
InChI=1S/C10H13NO3/c1-11(2)10(13)7-14-9-5-3-8(12)4-6-9/h3-6,12H,7H2,1-2H3 |
InChI 键 |
ZCLOWEFVECSPDD-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)COC1=CC=C(C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















